1,1,1-Trifluoro-3-iodobutane
Overview
Description
1,1,1-Trifluoro-3-iodobutane is a halogenated organic compound that contains both iodine and fluorine atoms. It is related to various other fluorinated alkanes and alkenes, which are of interest due to their unique chemical properties and potential applications in synthesis and industry.
Synthesis Analysis
The synthesis of compounds related to 1,1,1-Trifluoro-3-iodobutane often involves halogen exchange reactions, dehydrohalogenation, and other transformations of fluorinated precursors. For instance, the synthesis of trifluoromethylated heterocyclic compounds can be achieved using tributyl(3,3,3-trifluoro-1-propynyl)stannane, which is synthesized from bromo-trifluoropropene . Similarly, 1,1-difluoroallenes can be synthesized from 1,1,1-trifluoro-2-iodoethane through a zinc-promoted elimination reaction . These methods highlight the versatility of fluorinated iodine compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often investigated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of hypervalent trifluoromethylthio-iodine(III) reagent was elucidated using these methods, providing insights into its reactivity and bonding . Electron diffraction and computational methods have also been used to determine the structure of related compounds, such as tetrafluoro-1,3-diselenetane, which exhibits a planar ring configuration .
Chemical Reactions Analysis
Fluorinated iodine compounds participate in a variety of chemical reactions. The addition of free radicals to unsaturated systems, such as the photochemical addition of trifluoroiodomethane to butenes, results in the formation of adducts that can undergo further transformations like dehydroiodination . The reactivity of these compounds can be further manipulated through the use of metal fluoride catalysts, which can selectively promote dehydrohalogenation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-3-iodobutane and related compounds are influenced by the presence of fluorine and iodine atoms. NMR investigations provide detailed information on
Scientific Research Applications
Photochemical Reactions and Radical Additions
1,1,1-Trifluoro-3-iodobutane demonstrates significant applications in the field of photochemical reactions. Studies have shown its involvement in the formation of various adducts through photochemical reactions. For instance, trifluoroiodomethane reacts with but-2-ene to produce 2-iodo-3-trifluoromethylbutane as a major product, highlighting the compound's role in radical additions and photochemical processes (Davies, Haszeldine, & Tipping, 1980).
Atmospheric Lifetimes and Photolysis Studies
1,1,1-Trifluoro-3-iodobutane is also relevant in environmental chemistry, particularly in understanding atmospheric lifetimes of various compounds. Research on hydroiodofluorocarbons (HIFCs), including 1,1,1-Trifluoro-3-iodobutane, has provided insights into their atmospheric removal processes. This research is crucial for assessing the environmental impact of these compounds (Nakano, Shibata, & Watanabe, 2017).
Structural and Vibrational Studies
The molecular structure and vibrational properties of compounds related to 1,1,1-Trifluoro-3-iodobutane, such as trifluoroacetones, have been studied. These investigations contribute to a deeper understanding of molecular dynamics and structural characteristics of fluoroorganic compounds (Shapiro, Lin, & Johnston, 1973).
Synthesis of Fluorinated Compounds
1,1,1-Trifluoro-3-iodobutane plays a role in the synthesis of various fluorinated organic compounds. Its reactivity and unique properties facilitate the creation of novel chemical structures, which are valuable in material science and organic chemistry (Hanamoto, Hakoshima, & Egashira, 2004).
properties
IUPAC Name |
1,1,1-trifluoro-3-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXQWKHNRKDCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68379-37-3 | |
Record name | Poly(difluoromethylene), α-fluoro-ω-(2-iodopropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68379-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60341547 | |
Record name | 1,1,1-Trifluoro-3-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-iodobutane | |
CAS RN |
540-87-4 | |
Record name | 1,1,1-Trifluoro-3-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1,1,1-trifluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.